REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9].OO.C(OCC)(=O)C.CCCCCC.[ClH:24]>>[NH2:1][C:2]1[C:3]([Cl:24])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
The reaction mixture was slowly poured into saturated sodium bicarbonate solution (400 mL)
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layers were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28.77 mmol | |
AMOUNT: MASS | 4.56 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |